molecular formula C21H17N5O5 B4166122 1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B4166122
M. Wt: 419.4 g/mol
InChI Key: PHTRQMFWMDKGOF-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds known for their varied biological activities and applications in medicinal chemistry. The structure of interest involves complex substituents that suggest potential for significant interaction and stability characteristics, derived from its core pyrazole moiety and additional functional groups.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves multi-step reactions, starting from basic building blocks like aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. One method, for example, describes the synthesis of substituted 2-aminobenzo[b]pyrans via three-component condensation, which can be analogous to the target compound's synthesis (A. M. Shestopalov et al., 2003).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including NMR and FT-IR, are central to characterizing the molecular structure of pyrazole derivatives. Structural analyses often reveal significant intermolecular interactions, such as hydrogen bonds and π-π stacking, contributing to the stability and properties of these compounds (K. Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic substitution, driven by the pyrazole ring's reactivity. These reactions enable the introduction of various substituents, altering the compound's chemical properties (N. Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of substituents like nitro groups and benzodioxin moieties can affect the compound's polarity and, thus, its solubility in different solvents (G. Senthilkumar et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are significantly impacted by the pyrazole core and the attached substituents. Detailed studies, such as DFT calculations, help in understanding these properties at the molecular level, offering insights into potential reactivity pathways and stability under various conditions (A. Saeed et al., 2020).

properties

IUPAC Name

1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c22-8-1-9-25-13-17(21(27)23-15-3-5-16(6-4-15)26(28)29)20(24-25)14-2-7-18-19(12-14)31-11-10-30-18/h2-7,12-13H,1,9-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTRQMFWMDKGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

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